Ethyl 2,2,2-trichloroacetimidate

Vue d'ensemble

Description

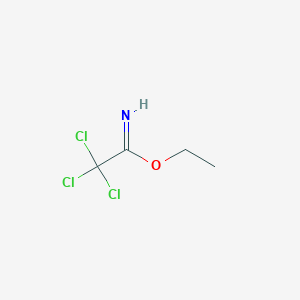

Ethyl 2,2,2-trichloroacetimidate is an organic compound with the molecular formula CCl3C(=NH)OC2H5. It is commonly used in chemical synthesis, particularly in the formation of esters. The compound is characterized by its high reactivity due to the presence of the trichloroacetimidate group, making it a valuable reagent in organic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 2,2,2-trichloroacetimidate can be synthesized through the reaction of trichloroacetonitrile with ethanol in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired imidate in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Esterification Reactions

Ethyl 2,2,2-trichloroacetimidate is primarily known for its role in esterification reactions with carboxylic acids. The reaction typically occurs under mild conditions without the need for additional catalysts. The mechanism involves the formation of a β-silyl carbocation intermediate, which is stabilized by hyperconjugation from nearby silicon-carbon bonds.

Table 1: Esterification Yields with this compound

| Entry | Carboxylic Acid | Yield (%) |

|---|---|---|

| 1 | 3-Nitrobenzoic Acid | 81 |

| 2 | Benzoic Acid | 90 |

| 3 | Acetic Acid | 76 |

| 4 | Propanoic Acid | 65 |

This table summarizes yields obtained from esterification reactions using this compound with various carboxylic acids .

Amidation Reactions

In addition to esterifications, this compound can also participate in amidation reactions with amines. The reaction conditions are generally mild and do not require external catalysts. The amidation process leads to the formation of stable amides.

Alkylation Reactions

Research has indicated that this compound can effectively alkylate sulfonamides under reflux conditions in toluene without the need for additional catalysts. This reaction demonstrates the compound's utility in synthetic organic chemistry .

Mechanistic Insights

The mechanism of action for this compound primarily involves nucleophilic substitution reactions. Upon interaction with a nucleophile (such as a carboxylic acid or an amine), the imidate undergoes protonation and subsequent dissociation to form a reactive carbocation intermediate.

Formation of Carbocation Intermediate

The proposed mechanism involves:

-

Proton transfer from the acid to the imidate.

-

Dissociation of trichloroacetamide leading to the formation of a β-silyl carbocation.

This pathway highlights the stability and reactivity of the β-silyl carbocation as a crucial intermediate in these transformations .

Applications De Recherche Scientifique

Organic Chemistry

ETCA is primarily used as a reagent for:

- Esterification: It facilitates the formation of esters from carboxylic acids without requiring an external catalyst. The reaction proceeds via a β-silyl carbocation intermediate, which is stabilized by hyperconjugation .

- Amidation: ETCA can react with amines to produce amides, showcasing its utility in synthesizing various organic compounds .

Table 1: Reaction Types and Conditions

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Esterification | Carboxylic acid + ETCA | Mild heating | Esters |

| Amidation | Amine + ETCA | Mild conditions | Amides |

| Thioesterification | Thiol + ETCA | Catalyst required | Thioesters |

Biological Applications

In biological research, ETCA serves as a tool for modifying biomolecules:

- Conjugation: It is utilized to form ester-linked conjugates with biomolecules, aiding in drug development and biochemical studies .

- Cellular Effects: ETCA has been shown to influence cellular processes such as signaling pathways and gene expression by modifying cellular components .

Medicinal Chemistry

ETCA is investigated for its potential in drug synthesis:

- Pharmaceutical Modifications: The compound's ability to form stable intermediates allows it to modify pharmaceutical compounds effectively, enhancing their therapeutic properties .

Case Study 1: Esterification Reactions

In a study conducted by Lin et al., ETCA was used to synthesize 2-trimethylsilylethyl esters from various carboxylic acids. The reaction proceeded efficiently without the need for an external promoter or catalyst, achieving yields up to 81% under optimized conditions .

Case Study 2: Biological Modifications

Research published in Nature explored the use of ETCA for modifying proteins through esterification. The study demonstrated that ETCA could successfully conjugate to amino acids within proteins, providing insights into its potential for targeted drug delivery systems .

Mécanisme D'action

The mechanism of action of ethyl 2,2,2-trichloroacetimidate involves the formation of a highly reactive intermediate, which facilitates nucleophilic substitution reactions. The trichloroacetimidate group acts as an excellent leaving group, allowing the nucleophile to attack the carbon center and form the desired product. This mechanism is particularly useful in esterification and amidation reactions .

Comparaison Avec Des Composés Similaires

- Methyl 2,2,2-trichloroacetimidate

- Benzyl 2,2,2-trichloroacetimidate

- tert-Butyl 2,2,2-trichloroacetimidate

Comparison: this compound is unique due to its ethyl group, which provides different reactivity and solubility properties compared to its methyl, benzyl, and tert-butyl counterparts. The choice of imidate often depends on the specific requirements of the reaction, such as the desired product’s stability and the reaction conditions .

Activité Biologique

Ethyl 2,2,2-trichloroacetimidate is a chemical compound that has garnered attention for its unique biological activities and applications in synthetic chemistry. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

This compound is synthesized from trichloroacetonitrile and ethanol. The compound is characterized by its imidate functional group, which plays a crucial role in its reactivity and biological interactions. The synthesis can be performed under mild conditions without the need for exogenous catalysts, making it an attractive reagent for various organic transformations .

The biological activity of this compound primarily stems from its ability to act as an electrophile in nucleophilic substitution reactions. This property allows it to participate in various biochemical pathways, particularly in the modification of nucleophilic sites on biomolecules such as proteins and nucleic acids.

Case Studies and Research Findings

- Alkylation Reactions : Research indicates that this compound can effectively alkylate sulfonamides without the need for additional catalysts. This reaction occurs under reflux conditions in toluene, demonstrating the compound's utility in synthetic organic chemistry .

- Esterification Reactions : The compound has been shown to facilitate esterification reactions efficiently. For instance, studies demonstrated that it could convert carboxylic acids into esters with high yields under mild conditions. This property is particularly useful for synthesizing esters that are stable yet can be hydrolyzed under mild conditions .

- Antitumor Activity : Preliminary studies suggest that derivatives of trichloroacetimidates may exhibit antitumor properties. For example, certain trichloroacetimidates were found to inhibit cell growth in cancer cell lines by inducing apoptosis through mechanisms involving the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) .

Table 1: Esterification Yields with this compound

| Entry | Carboxylic Acid | Yield (%) |

|---|---|---|

| 1 | 3-Nitrobenzoic Acid | 81 |

| 2 | Benzoic Acid | 90 |

| 3 | Acetic Acid | 76 |

| 4 | Propanoic Acid | 65 |

This table summarizes the yields obtained from esterification reactions using this compound with various carboxylic acids.

Propriétés

IUPAC Name |

ethyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSSZRPXOBWRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408547 | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23213-96-9 | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate facilitate esterification reactions without requiring additional catalysts?

A1: The research paper highlights that 2-(Trimethylsilyl)this compound effectively acts as a reagent for esterification reactions. Unlike traditional methods, it doesn't require external promoters or catalysts. This is because the carboxylic acid substrate itself possesses sufficient acidity to drive the esterification process forward without the need for any additives . This unique characteristic simplifies the reaction procedure and offers advantages in synthesizing 2-trimethylsilylethyl esters.

Q2: What is the mechanistic role of a β-silyl carbocation in esterification reactions involving 2-(Trimethylsilyl)this compound?

A2: The study employed deuterium labeling to investigate the reaction mechanism. The results indicate the formation of a β-silyl carbocation intermediate during the esterification process . This carbocation plays a crucial role in facilitating the reaction and ultimately leading to the formation of the desired 2-trimethylsilylethyl ester product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.